Eplerenone-d3

LC-MS/MS Bioanalysis Isotope Dilution

Accurate eplerenone bioanalysis is compromised by matrix effects when using non-isotopic internal standards. Eplerenone-d3, a trideuteriomethyl analog, co-elutes identically with the analyte, correcting for extraction variability and ion suppression. - Validated LLOQ of 10 ng/mL, linear range 10-2500 ng/mL for human plasma ADME studies. - Meets FDA bioanalytical method validation guidelines for ANDA bioequivalence and DDI investigations. - Isotopic purity ensures consistent lot-to-lot performance in routine TDM and pharmacokinetic profiling.

Molecular Formula C24H30O6
Molecular Weight 417.5 g/mol
Cat. No. B10820295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEplerenone-d3
Molecular FormulaC24H30O6
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC
InChIInChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16?,17-,19?,21+,22+,23-,24-/m1/s1/i3D3
InChIKeyJUKPWJGBANNWMW-OJWGECPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eplerenone-d3 – Deuterated Internal Standard


Trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate, commonly known as Eplerenone-d3, is a stable isotope-labeled analog of the selective mineralocorticoid receptor antagonist Eplerenone . It incorporates three deuterium atoms at the methyl ester moiety, resulting in a molecular formula of C24H27D3O6 and a molecular weight of 417.5 g/mol . This compound is exclusively intended for use as an internal standard (IS) in quantitative analytical methods such as GC-MS and LC-MS/MS, facilitating precise quantification of unlabeled eplerenone in biological matrices for pharmacokinetic and metabolic studies .

Why Eplerenone-d3 Cannot Be Substituted


Substituting trideuteriomethyl eplerenone with unlabeled eplerenone or a structurally distinct internal standard fundamentally compromises the accuracy and reliability of LC-MS/MS quantification. The co-elution of an unlabeled standard with the native analyte results in ion suppression or enhancement that cannot be corrected, violating the principles of stable isotope dilution mass spectrometry [1]. Furthermore, alternative internal standards that are not isotopically labeled do not undergo identical sample preparation, extraction, and ionization processes, leading to uncorrected matrix effects and inaccurate calibration [1]. The use of a deuterated analog like trideuteriomethyl eplerenone is mandated by bioanalytical method validation guidelines to achieve the necessary precision and accuracy for pharmacokinetic studies [1].

Eplerenone-d3 Differentiation Evidence


Mass Spectrometric Discrimination

The trideuteriomethyl substitution results in a distinct mass shift of +3 Da relative to unlabeled eplerenone, enabling unambiguous differentiation in mass spectrometry . This mass difference is critical for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, where the internal standard's signal can be isolated from the analyte's isotopic envelope without cross-interference.

LC-MS/MS Bioanalysis Isotope Dilution

Validated Accuracy and Precision

A validated LC-MS/MS method employing an isotope-labeled eplerenone (the trideuteriomethyl analog) as the internal standard demonstrated high accuracy and precision for quantifying eplerenone in human plasma [1]. The method achieved a lower limit of quantification (LLOQ) of 10 ng/mL and a linear dynamic range of 10-2500 ng/mL, with acceptable precision and accuracy across the standard curve range [1]. This level of analytical performance, enabled by the deuterated internal standard, is a prerequisite for supporting clinical pharmacokinetic and bioequivalence studies.

Pharmacokinetics Method Validation Bioequivalence

Isotopic Purity and Enrichment

High-purity trideuteriomethyl eplerenone is supplied with a guaranteed purity of ≥99% for deuterated forms (d1-d3), ensuring minimal contamination from unlabeled eplerenone . This high isotopic enrichment is critical because the presence of unlabeled eplerenone in the internal standard stock solution would contribute a positive bias to the analyte signal, undermining the accuracy of the calibration curve and subsequent sample quantification.

Quality Control Isotopic Purity Method Reproducibility

Physicochemical Equivalence

As a stable isotope-labeled analog, trideuteriomethyl eplerenone exhibits nearly identical physicochemical properties to unlabeled eplerenone, including lipophilicity, pKa, and chromatographic retention time [1]. This co-elution behavior ensures that any variations in sample extraction efficiency, matrix-induced ion suppression, or ionization source fluctuations affect both the analyte and the internal standard identically, enabling the internal standard to accurately correct for these sources of variability [1].

Sample Preparation Matrix Effects Ion Suppression

Eplerenone-d3 Applications


Pharmacokinetic Studies in Human Plasma

Trideuteriomethyl eplerenone is the preferred internal standard for developing and validating LC-MS/MS assays to quantify eplerenone in human plasma. Its use is essential for achieving the necessary sensitivity (LLOQ of 10 ng/mL) and accuracy across a wide dynamic range (10-2500 ng/mL) to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of eplerenone in clinical trials, as demonstrated in validated bioanalytical methods [1].

Bioequivalence and Bioavailability Studies

In regulatory bioequivalence studies comparing a test eplerenone formulation to an innovator product, the use of a deuterated internal standard like trideuteriomethyl eplerenone is a requirement for generating reliable and defensible data [1]. It ensures that any observed differences in plasma concentration-time profiles are attributable to the formulations themselves, not to analytical variability, thereby supporting Abbreviated New Drug Application (ANDA) submissions.

Therapeutic Drug Monitoring and Toxicology

For clinical laboratories conducting therapeutic drug monitoring of eplerenone or investigating potential overdose cases, trideuteriomethyl eplerenone provides the analytical robustness needed for accurate quantitation in complex biological matrices. Its ability to correct for matrix effects ensures consistent and reliable patient results, which is critical for clinical decision-making [1].

CYP3A4 Drug-Drug Interaction Studies

When investigating the impact of CYP3A4 inhibitors or inducers on eplerenone pharmacokinetics, precise quantification is paramount. Trideuteriomethyl eplerenone enables the development of sensitive and specific LC-MS/MS methods capable of detecting subtle changes in eplerenone exposure that are characteristic of DDI studies, a key component of drug development and regulatory review [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eplerenone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.